molecular formula C9H11BrO2 B8666811 1-Bromo-3-[(methoxymethoxy)methyl]benzene

1-Bromo-3-[(methoxymethoxy)methyl]benzene

Cat. No.: B8666811
M. Wt: 231.09 g/mol
InChI Key: VNDYOHGWFBUTMJ-UHFFFAOYSA-N
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Description

1-Bromo-3-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where a bromine atom is substituted at the first position and a methoxymethoxy group is attached to the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-3-(methoxymethoxymethyl)benzene

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3

InChI Key

VNDYOHGWFBUTMJ-UHFFFAOYSA-N

Canonical SMILES

COCOCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-((methoxymethoxy)methyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(methoxymethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-((methoxymethoxy)methyl)phenol, 3-((methoxymethoxy)methyl)aniline.

    Oxidation: 3-((methoxymethoxy)methyl)benzaldehyde, 3-((methoxymethoxy)methyl)benzoic acid.

    Reduction: 3-((methoxymethoxy)methyl)benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attack. These interactions lead to the formation of intermediates that further react to produce the final products .

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